molecular formula C19H20BrN3O4 B3881278 (3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B3881278
M. Wt: 434.3 g/mol
InChI Key: VTNUJHAQYAUFAM-WSDLNYQXSA-N
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Description

(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dimethoxyphenyl carbonyl hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzoyl chloride with 3,5-dimethoxybenzohydrazide under controlled conditions to form the intermediate hydrazone. This intermediate is then subjected to a condensation reaction with butanoyl chloride to yield the final product. The reaction conditions often require the use of anhydrous solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like sodium iodide or copper(I) iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone or copper(I) iodide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(4-chlorophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
  • (3E)-N-(4-fluorophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
  • (3E)-N-(4-methylphenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

Uniqueness

The uniqueness of (3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-12(8-18(24)21-15-6-4-14(20)5-7-15)22-23-19(25)13-9-16(26-2)11-17(10-13)27-3/h4-7,9-11H,8H2,1-3H3,(H,21,24)(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNUJHAQYAUFAM-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
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(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
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(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
Reactant of Route 4
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(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

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